molecular formula C21H25ClN2O4S B427036 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide

Katalognummer: B427036
Molekulargewicht: 437g/mol
InChI-Schlüssel: FAPHHDDGSQMRAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a benzyl group, and a chlorobenzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(2-(1-azepanyl)ethoxy)benzyl chloride, which is then reacted with N-benzyl-3-chlorobenzenesulfonamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions for these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in azides or nitriles .

Wissenschaftliche Forschungsanwendungen

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C21H25ClN2O4S

Molekulargewicht

437g/mol

IUPAC-Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide

InChI

InChI=1S/C21H25ClN2O4S/c22-19-14-18(29(26,27)23-15-17-8-4-3-5-9-17)10-11-20(19)28-16-21(25)24-12-6-1-2-7-13-24/h3-5,8-11,14,23H,1-2,6-7,12-13,15-16H2

InChI-Schlüssel

FAPHHDDGSQMRAS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl

Kanonische SMILES

C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.